![molecular formula C17H17F3N4OS2 B1227565 1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(4-ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Organocatalysis Applications
- Tailorable Functional Groups in Organocatalysis : Thioureas, including variants similar to the specified compound, are used in organocatalysis. These compounds can be synthesized with tailorable functional groups, replacing common motifs like 3,5-bis(trifluoromethyl) phenyl moieties to enhance catalytic activity. This adaptability allows for the development of specific catalysts for various chemical reactions (Nickisch, Gabrielsen, & Meier, 2020).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of thioureas have been shown to possess antimicrobial activity. For example, compounds like 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole and its derivatives have demonstrated efficacy against microbial agents, indicating a potential application in the development of new antimicrobial drugs (Abdel‐Hafez, 2003).
DNA Binding and Cytotoxicity
- DNA Binding and Potential Anticancer Applications : Thiourea compounds, including those similar to the compound , have been studied for their ability to bind with DNA and their cytotoxic effects on cancer cell lines. These properties suggest potential applications in cancer research and therapy (Mushtaque et al., 2016).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition : Thiourea derivatives have been identified as effective inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. This inhibition capability can be leveraged in various medical applications, such as in the development of treatments for conditions like glaucoma (Congiu et al., 2014).
Photoluminescence Properties
- Fluorescence Quenching in Analytical Chemistry : Thioureas with photoluminescence properties, like the one mentioned, can be used in analytical chemistry for the detection of specific ions. For instance, the quenching of fluorescence by chromium(VI) ions can be employed for the determination of chromium levels in various samples (Sunil & Rao, 2015).
Synthesis and Structural Characterization
- Synthesis and Structural Studies : Thiourea derivatives are subjects of extensive synthesis and structural characterization studies. Understanding their molecular structure and properties is crucial for their applications in various fields, including pharmaceuticals and materials science (Saeed, Mumtaz, & Flörke, 2010).
properties
Product Name |
1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
|---|---|
Molecular Formula |
C17H17F3N4OS2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C17H17F3N4OS2/c1-2-25-14-8-6-12(7-9-14)21-15(26)23-24-16(27)22-13-5-3-4-11(10-13)17(18,19)20/h3-10H,2H2,1H3,(H2,21,23,26)(H2,22,24,27) |
InChI Key |
WFNVXQSKBQAFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



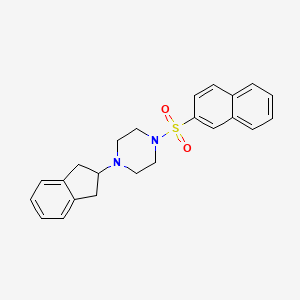
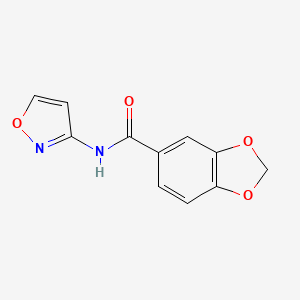
![2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1227485.png)
![[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1227486.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(1-tetrazolyl)phenyl]acetamide](/img/structure/B1227487.png)
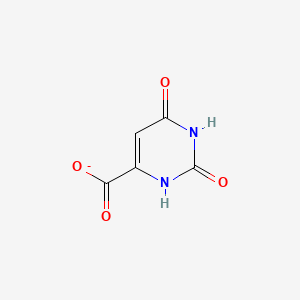
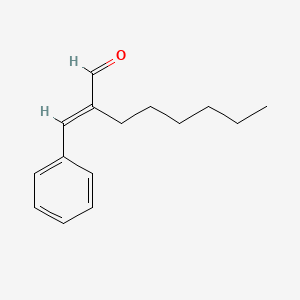
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-fluorophenyl)thio]ethanone](/img/structure/B1227495.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1227497.png)
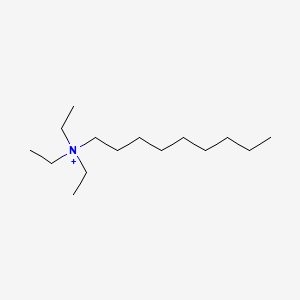
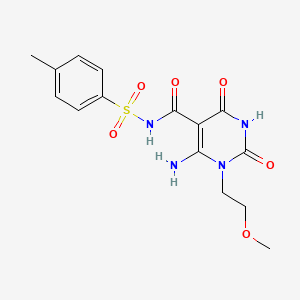
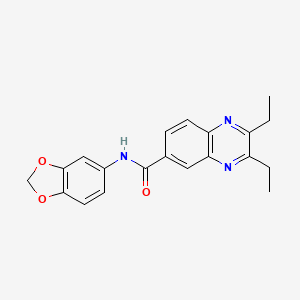
![2-chloro-N-(2,3-dihydro-1H-inden-5-yl)-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B1227505.png)
![N-cyclohexyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxy]acetamide](/img/structure/B1227507.png)